4-(Pyrimidin-2-yl)piperazin-1-amine
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Overview
Description
4-(Pyrimidin-2-yl)piperazin-1-amine is a heterocyclic compound that features a piperazine ring substituted with a pyrimidine group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrimidin-2-yl)piperazin-1-amine typically involves the reaction of 2-chloropyrimidine with piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
2-chloropyrimidine+piperazine→this compound
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4-(Pyrimidin-2-yl)piperazin-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyrimidine ring can be further functionalized.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
4-(Pyrimidin-2-yl)piperazin-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological and psychiatric disorders.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-(Pyrimidin-2-yl)piperazin-1-amine is primarily related to its interaction with biological targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific enzymes, thereby affecting various biochemical pathways. For instance, it may inhibit protein kinases, which play a crucial role in cell signaling and regulation.
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyrimidyl)piperazine: Similar structure but lacks the amine group.
4-(4-(Pyrimidin-2-yl)piperazin-1-yl)butan-1-amine: Contains an additional butyl chain.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Contains a phenyl group and a carboxamide moiety.
Uniqueness
4-(Pyrimidin-2-yl)piperazin-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a pharmacophore make it a valuable compound in medicinal chemistry.
Properties
CAS No. |
750510-52-2 |
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Molecular Formula |
C8H13N5 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
4-pyrimidin-2-ylpiperazin-1-amine |
InChI |
InChI=1S/C8H13N5/c9-13-6-4-12(5-7-13)8-10-2-1-3-11-8/h1-3H,4-7,9H2 |
InChI Key |
OJIKJEYALKCODI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)N |
Origin of Product |
United States |
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